Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- is a synthetic compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chloro-1-oxopropyl group and a 2-methoxyphenyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- typically involves the reaction of piperazine with 3-chloro-1-oxopropyl chloride and 2-methoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity against various biological targets, including enzymes and receptors. Research may focus on its potential as an antimicrobial, antiviral, or anticancer agent.
Industry
In the industrial sector, Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for specific applications requiring stability and reactivity.
Mechanism of Action
The mechanism of action of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)-
- Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-hydroxyphenyl)-
- Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-ethoxyphenyl)-
Uniqueness
The uniqueness of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 2-methoxyphenyl group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
192992-92-0 |
---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
3-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6-11H2,1H3 |
InChI Key |
YMHBKEVWWRFOIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.